REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10](O)=[O:11])(=[O:4])=[O:3].[CH3:15][NH2:16].O1CCCC1>ClCCl>[NH2:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([NH:16][CH3:15])=[O:11])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
1-(3-dimethylaminopropyl)-3-ethylcarbodlimide hydrochloride
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
8.21 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
to stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane:methanol:ammonia (84:14:2) as solvent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C=1C=CC(=C(C(=O)NC)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 732 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |